(4-Methoxyphenyl)(methylamino)acetic acid

Übersicht

Beschreibung

“(4-Methoxyphenyl)(methylamino)acetic acid” is a chemical compound with the molecular formula C10H13NO3 . It is used as a laboratory chemical . It is also a plasma metabolite, with high sensitivity and specificity value as a biomarker for discriminating between NSCLC and healthy controls .

Molecular Structure Analysis

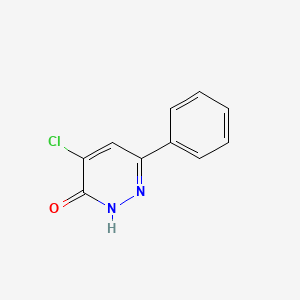

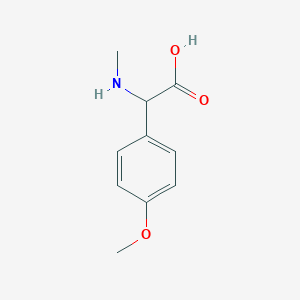

The molecular structure of “(4-Methoxyphenyl)(methylamino)acetic acid” consists of an acetic acid group attached to a methoxyphenyl group and a methylamino group . The empirical formula is C10H13NO3 and the molecular weight is 195.22 .Chemical Reactions Analysis

Carboxylic acids like “(4-Methoxyphenyl)(methylamino)acetic acid” donate hydrogen ions if a base is present to accept them. They react with all bases, both organic (for example, the amines) and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .Physical And Chemical Properties Analysis

“(4-Methoxyphenyl)(methylamino)acetic acid” is a solid substance . Carboxylic acids with six or fewer carbon atoms are freely or moderately soluble in water; those with more than six carbons are slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Metabolite Analysis and Biological Implications

Research into the metabolism of phenethylamines and related compounds has identified various metabolites, including those similar in structure to (4-Methoxyphenyl)(methylamino)acetic acid, which are crucial for understanding drug metabolism and potential therapeutic applications. For instance, the in vivo metabolism study of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats revealed multiple metabolic pathways, including deamination followed by reduction or oxidation to produce alcohol and carboxylic acid metabolites, providing insights into the metabolic fate of phenethylamines (Kanamori et al., 2002).

Molecular Imprinting and Detection Techniques

Innovative approaches in the field of molecular imprinting and detection techniques have demonstrated the application of specific structural analogs of (4-Methoxyphenyl)(methylamino)acetic acid. For example, the coupling of molecular imprinted polymer nanoparticles by high-performance liquid chromatography (HPLC) has been shown as an efficient technique for the sensitive and selective trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid in complex matrices, indicating the potential for detecting and quantifying similar compounds in various environmental and biological samples (Omidi et al., 2014).

Fluorescence Labeling and Analysis

The development of novel fluorophores and labeling reagents has opened new avenues for the analysis of (4-Methoxyphenyl)(methylamino)acetic acid derivatives. A study on a novel stable fluorophore, 6-methoxy-4-quinolone, highlighted its strong fluorescence in a wide pH range of aqueous media, and its application as a fluorescent labeling reagent, showcasing the utility of such compounds in biomedical analysis and the determination of carboxylic acids (Hirano et al., 2004).

Synthesis and Chemical Characterization

The synthesis and characterization of novel compounds structurally related to (4-Methoxyphenyl)(methylamino)acetic acid have been a focus of chemical research, aiming to explore their potential applications further. For example, the synthesis of novel indole-benzimidazole derivatives from 2-methylindole-3-acetic acid and its 5-methoxy derivative presents a methodology for creating compounds with potential biological activity (Wang et al., 2016).

Antinociceptive Pharmacology

The antinociceptive pharmacology of compounds related to (4-Methoxyphenyl)(methylamino)acetic acid has been studied, with findings suggesting their potential utility in treating inflammatory pain states and certain aspects of neuropathic pain. For instance, the study of a novel nonpeptidic Bradykinin B1 Receptor Antagonist indicated significant antinociceptive actions in various pain models, underscoring the therapeutic potential of such compounds (Porreca et al., 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-2-(methylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11-9(10(12)13)7-3-5-8(14-2)6-4-7/h3-6,9,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNREJCWEJQCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544150 | |

| Record name | (4-Methoxyphenyl)(methylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxyphenyl)(methylamino)acetic acid | |

CAS RN |

91012-98-5 | |

| Record name | (4-Methoxyphenyl)(methylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.